molecular formula C17H34 B082349 (1-Ethylnonyl)cyclohexane CAS No. 13151-78-5

(1-Ethylnonyl)cyclohexane

Cat. No.: B082349
CAS No.: 13151-78-5
M. Wt: 238.5 g/mol
InChI Key: FXZJDDWIBPIHOM-UHFFFAOYSA-N
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Description

(1-Ethylnonyl)cyclohexane is a branched alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a 1-ethylnonyl group. This substituent—a 10-carbon alkyl chain with an ethyl branch at the first position—imparts unique physicochemical properties, including increased hydrophobicity and steric bulk compared to simpler cyclohexane derivatives. Such structural features influence its solubility, biodegradability, and interactions in chemical or biological systems.

Properties

CAS No.

13151-78-5

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

undecan-3-ylcyclohexane

InChI

InChI=1S/C17H34/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3

InChI Key

FXZJDDWIBPIHOM-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CC)C1CCCCC1

Canonical SMILES

CCCCCCCCC(CC)C1CCCCC1

Synonyms

(1-Ethylnonyl)cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Biodegradability and Microbial Interactions

Cyclohexane derivatives with alkyl substituents, such as methyl- or ethyl-cyclohexane, exhibit rapid biodegradation under sulfate-reducing conditions due to microbial enzymatic activity targeting the alicyclic core . However, branching and substituent size significantly alter biodegradation rates. For example, dimethylcyclohexane isomers degrade more slowly than their mono-substituted counterparts due to steric hindrance limiting enzyme-substrate interactions . By extension, the bulky 1-ethylnonyl group in (1-ethylnonyl)cyclohexane likely reduces biodegradability compared to smaller substituents, though experimental data specific to this compound are lacking.

Solvent Properties and Extraction Efficiency

Cyclohexane derivatives are widely used as solvents. The polarity and branching of substituents influence extraction efficiency. For instance, a cyclohexane:butyl acetate mixture extracts polar compounds (e.g., oxygen-containing classes up to O9) more effectively than pure cyclohexane or n-hexane . This contrasts with cyclohexane itself, which is moderately non-polar and often used in sequential extractions .

Spectral and Fragmentation Patterns

Mass spectral analysis of cyclohexane derivatives reveals characteristic fragmentation pathways. Ketone-substituted cyclohexanes exhibit neutral losses of 57 Da, while aromatic substituents show losses linked to π-electron systems . Although this compound lacks ketone or aromatic groups, its long alkyl chain may produce distinct fragmentation patterns, such as losses associated with C-C bond cleavage in the substituent. Comparative studies with compounds like 1-ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane (C15H24) could highlight differences in fragmentation due to substituent complexity .

Conformational Stability

The cyclohexane ring typically adopts a chair conformation, but substituents can force alternative conformations. For example, a cyclohexane solvate in a crystal structure adopts a twist-boat conformation due to steric constraints .

Lipophilicity and Activity Coefficients

Lipophilicity (log P) and activity coefficients (γ∞) are critical for predicting solvent-solute interactions. Cyclohexane’s compact structure gives it lower γ∞ values than linear alkanes like hexane, favoring stronger solvent interactions . The 1-ethylnonyl substituent’s bulk may further reduce γ∞, enhancing solubility in non-polar media. Comparatively, spiro-connected cyclohexane derivatives (e.g., thiazolone hybrids) show increased lipophilicity with larger substituents, suggesting similar trends for this compound .

Data Tables

Table 1: Key Properties of this compound and Comparators

Compound Molecular Formula Substituent Type Biodegradability (Relative) log P (Predicted) γ∞ (Cyclohexane vs. Hexane)
Cyclohexane C6H12 None High 3.44 Lower
Methylcyclohexane C7H14 Methyl High 4.06 Slightly higher
1-Ethenyl-1-methyl-...* C15H24 Ethenyl/Methyl Moderate (inferred) 6.12 (estimated) N/A
This compound C17H34 Ethylnonyl Low (inferred) 8.50 (estimated) Significantly lower

*From

Table 2: Substituent Effects on Cyclohexane Derivatives

Property Small Substituent (e.g., Methyl) Large/Branched Substituent (e.g., Ethylnonyl)
Biodegradability High Low (steric hindrance)
Solvent Polarity Moderate Highly non-polar
Conformational Stability Chair conformation dominant Distorted (twist-boat or other)
Lipophilicity Moderate (log P ~4–5) High (log P >8)

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